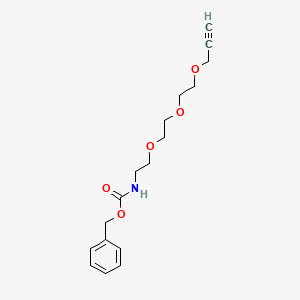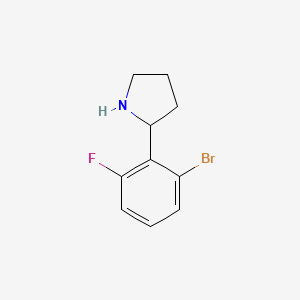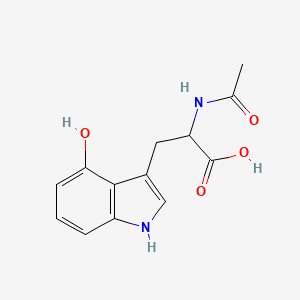
N-Acetyl-4-hydroxy-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid involves several steps. One common method includes the condensation of indole-3-carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include potassium iodide, potassium carbonate, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific structure and properties. Similar compounds include:
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone derived from tryptophan.
N-acetyltryptophan: Another derivative of tryptophan with similar biological activities.
These compounds share the indole ring structure but differ in their specific functional groups and biological activities.
Propriétés
IUPAC Name |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)15-10(13(18)19)5-8-6-14-9-3-2-4-11(17)12(8)9/h2-4,6,10,14,17H,5H2,1H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEUOZFIXWQBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

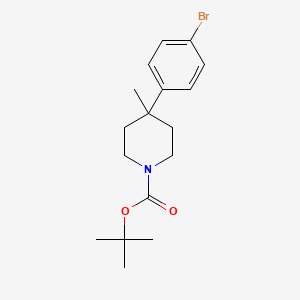

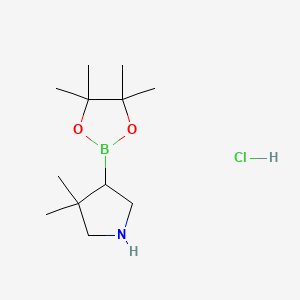
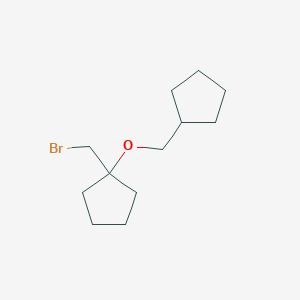
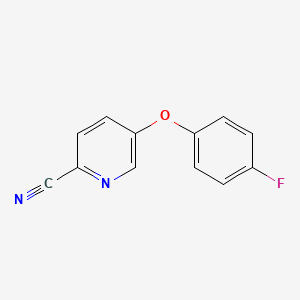

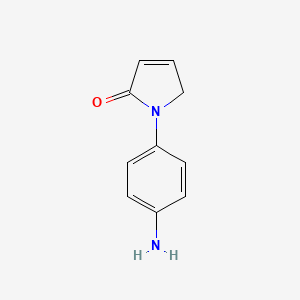
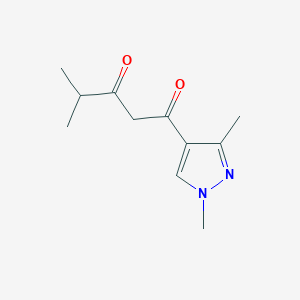
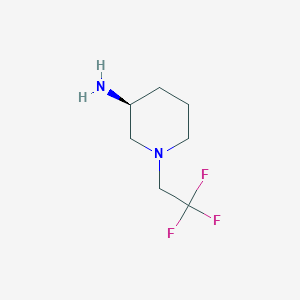
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)

